Propen-1-ylsulfur pentafluoride

Übersicht

Beschreibung

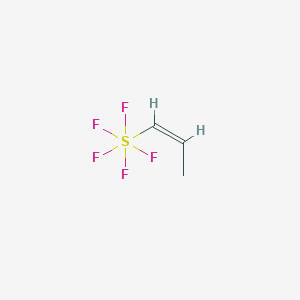

Propen-1-ylsulfur pentafluoride is a chemical compound with the molecular formula C_3H_5SF_5

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propen-1-ylsulfur pentafluoride can be synthesized through the reaction of propenyl chloride with sulfur tetrafluoride (SF_4) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and the use of specific catalysts to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Propen-1-ylsulfur pentafluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H_2O_2) or potassium permanganate (KMnO_4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can participate in substitution reactions.

Major Products Formed:

Oxidation: Formation of propenylsulfur hexafluoride (C_3H_5SF_6).

Reduction: Production of propenylsulfur trifluoride (C_3H_5SF_3).

Substitution: Generation of various substituted propenylsulfur compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reagent in Organic Synthesis

Propen-1-ylsulfur pentafluoride serves as a valuable reagent in organic synthesis, particularly for introducing the sulfur pentafluoride group into organic molecules. This addition can enhance the reactivity and stability of compounds, making them suitable for further transformations. The high electronegativity of the fluorine atoms allows for strong interactions with electron-rich sites in biological molecules, which can be exploited in various synthetic pathways.

Deoxyfluorination Reactions

The compound has been utilized in deoxyfluorination reactions, where it acts as a source of fluorine for converting alcohols into their corresponding fluorinated derivatives. This process is significant in the development of fluorinated pharmaceuticals, where the introduction of fluorine can improve metabolic stability and bioavailability .

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria such as E. coli and Staphylococcus aureus, as well as fungi like Candida albicans. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways .

Potential in Drug Development

The compound's unique chemical structure makes it a candidate for drug development. Its ability to modify biological molecules through electrophilic attacks can lead to the design of novel therapeutic agents. Preliminary studies suggest that this compound may enhance the efficacy of existing drugs by improving their binding affinities or altering their metabolic pathways .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the synthesis of specialty chemicals that require the unique properties imparted by the sulfur pentafluoride group. These chemicals can find applications in various sectors, including agrochemicals and materials science .

Optoelectronic Materials

The incorporation of the SF₅ group into optoelectronic materials has been explored due to its potential to enhance electronic properties. This application is particularly relevant in developing advanced materials for electronic devices and sensors .

Case Studies

Wirkmechanismus

The mechanism by which propen-1-ylsulfur pentafluoride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound play a crucial role in its reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.

Vergleich Mit ähnlichen Verbindungen

Propen-1-ylsulfur pentafluoride is compared with other similar compounds to highlight its uniqueness:

Propenylsulfur Hexafluoride (C_3H_5SF_6): Similar structure but with an additional fluorine atom.

Propenylsulfur Trifluoride (C_3H_5SF_3): Contains fewer fluorine atoms compared to this compound.

Other Fluorinated Organic Sulfur Compounds: These compounds share the presence of sulfur and fluorine but differ in their molecular structure and properties.

Biologische Aktivität

Propen-1-ylsulfur pentafluoride (PSPF) is a compound that has garnered interest due to its unique chemical structure and potential biological applications. This article explores the biological activity of PSPF, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

PSPF is characterized by the presence of a propenyl group attached to a sulfur atom that is further bonded to five fluorine atoms. This structure endows PSPF with significant electron-withdrawing properties, making it a potent candidate for various biological interactions. The lipophilic nature of PSPF allows it to interact effectively with biological membranes, which can influence its biological activity.

1. Cellular Effects

Research indicates that PSPF exhibits notable effects on cellular viability and morphology. For instance, studies have shown that exposure to PSPF leads to alterations in cell size and shape, as well as a progressive decline in cell viability as the concentration of the compound increases. This behavior is particularly evident in cancer cell lines, where PSPF has been observed to induce cytotoxic effects at specific concentrations .

The mechanism through which PSPF exerts its biological effects involves several pathways:

- Enzyme Activity Modulation : PSPF has been shown to significantly affect enzyme activities within cells. For example, it influences lactate dehydrogenase (LDH) levels in treated MCF-7 breast cancer cells, indicating potential apoptotic effects .

- Cell Cycle Arrest : In studies involving MCF-7 cells, PSPF treatment resulted in a substantial portion of cells being arrested in the S phase of the cell cycle. This suggests that PSPF may initiate apoptosis and disrupt normal cell division processes .

3. Pharmacological Potential

PSPF's unique properties position it as a promising candidate for pharmacological applications:

- Anti-cancer Activity : Given its ability to alter cell viability and induce apoptosis in cancer cells, PSPF may serve as a lead compound for developing new anti-cancer therapies. Its mechanism of action could be further explored to enhance efficacy against various cancer types .

- Neuropharmacological Applications : The structural similarities between PSPF and known pharmacological agents suggest potential interactions with neurotransmitter receptors. For instance, analogs of pentafluorosulfanyl compounds have been reported to enhance receptor affinity significantly, indicating that PSPF might also possess neuropharmacological properties .

Case Studies

Several studies have investigated the biological activity of compounds related to PSPF:

- Study on MCF-7 Cells : A detailed investigation into the effects of PSPF on MCF-7 breast cancer cells revealed significant alterations in LDH enzyme activity and cell cycle progression, suggesting its potential role as an anti-cancer agent .

- Spectroscopic Analysis : High-resolution spectroscopy studies have demonstrated unique spectral signatures associated with PSPF, which may provide insights into its interactions at the molecular level .

Eigenschaften

IUPAC Name |

pentafluoro-[(Z)-prop-1-enyl]-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F5S/c1-2-3-9(4,5,6,7)8/h2-3H,1H3/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBQOHFPIKCFHS-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CS(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.